Pentadecane,3-methylene-
Description
Properties
CAS No. |
56919-55-2 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
3-methylidenepentadecane |
InChI |
InChI=1S/C16H32/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2/h3-15H2,1-2H3 |
InChI Key |
QHSRAQJUNKPXRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=C)CC |
Origin of Product |
United States |
Preparation Methods
Traditional Organic Synthesis
There is limited direct literature on the classical synthetic routes specifically for pentadecane, 3-methylene-. However, branched alkanes like 3-methylpentadecane are typically prepared via:
Alkylation reactions : Introducing a methyl branch at the 3-position of pentadecane can be achieved by alkylation of a suitable precursor such as pentadecane or shorter alkanes using methylating agents under controlled conditions.
Aldol condensation and subsequent hydrogenation : Similar to the synthesis of related branched ketones or alkenes, aldol condensation reactions between aldehydes and ketones followed by catalytic hydrogenation can yield branched alkanes. For example, the aldol condensation of acetaldehyde and methyl ethyl ketone produces intermediates like 3-methyl-3-pentene-2-one, which can be further processed to branched alkanes.
Catalytic Processes and Reactor Design
Industrial processes for branched alkane synthesis often use acid catalysts and continuous flow reactors to optimize yield and selectivity:
| Parameter | Description |
|---|---|
| Catalyst | Solid acid catalysts such as mixed oxides (SiO2, Al2O3, SnO2, ZrO2, MgO, CaO, Fe2O3, WO3) |
| Reactor type | Continuous Stirred Tank Reactor (CSTR), packed bed reactors, microreactors with sub-mm channels |
| Reaction mode | Continuous flow or semi-batch with in-line mixing of reactants |
| Reaction conditions | Acid-catalyzed aldol condensation, vigorous stirring to overcome mass transfer limitations |
These methods have been developed for structurally related compounds such as 3-methyl-3-pentene-2-one, a key intermediate in fragrance synthesis, and can be adapted for branched alkane synthesis.
Biosynthetic and Biotechnological Methods
Plant-Based Biosynthesis
Recent research elucidates the biosynthesis of long-chain alkanes including pentadecane in plants such as Pogostemon cablin. The key findings include:
Pentadecane biosynthesis occurs via an endoplasmic reticulum-localized enzyme complex composed of PcCER1-LIKE3 and PcCER3 proteins.
This complex catalyzes the decarbonylation of hexadecanal (derived from C16 acyl-CoA) to generate pentadecane.
Silencing acetyl-CoA carboxylase, which competes for substrates, increases pentadecane production.
This pathway provides a renewable biological route to pentadecane production and offers potential for metabolic engineering in heterologous hosts.
Microbial Engineering
Microbial synthesis through engineered Escherichia coli strains has also been demonstrated:
Expression of synthetic pathways (CEDDEC genes) in E. coli enables production of branched pentadecane from supplied fatty acids.
By supplementing the growth medium with branched fatty acids like 13-methyl tetradecanoic acid or 15-methyl hexadecanoic acid, the engineered bacteria produce branched alkanes including 3-methylpentadecane.
This approach allows for controlled production of petroleum-replica hydrocarbons suitable for biofuel applications.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chemical synthesis (alkylation, aldol condensation) | Acid-catalyzed, batch or continuous reactors, solid acid catalysts | Established industrial methods, scalable | Requires harsh conditions, limited selectivity |
| Plant biosynthesis | Enzyme complex PcCER1-LIKE3/PcCER3 in P. cablin | Renewable, bio-based, enzyme specificity | Low yield in native plants, complex genetic manipulation |
| Microbial engineering | Engineered E. coli expressing CEDDEC genes | Renewable, tunable product profile, scalable fermentation | Requires genetic engineering, substrate supply needed |
Research Findings and Analytical Data
The enzyme complex PcCER1-LIKE3 and PcCER3 preferentially catalyzes pentadecane formation from C16 acyl-CoA with a 3.6-fold increase in pentadecane production in yeast models.
Engineered E. coli can produce branched pentadecane when fed with branched fatty acid precursors, confirming the feasibility of microbial alkane biosynthesis.
Industrial aldol condensation processes use solid acid catalysts such as mixed oxides and ion-exchange resins in continuous reactors to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pentadecane,3-methylene- can undergo oxidation reactions to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound. This is typically done under UV light or in the presence of a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
Applications Overview
-
Organic Synthesis
- Pentadecane, 3-methylene- serves as a precursor in the synthesis of various organic compounds. Its structure allows for functionalization that can lead to the development of more complex molecules used in pharmaceuticals and agrochemicals.
- Environmental Studies
- Material Science
Case Study 1: Organic Synthesis
A study focused on the methyl-methylene addition process highlighted the role of pentadecane, 3-methylene- in generating longer-chain alkanes. This reaction is significant for producing synthetic fuels and lubricants with tailored properties .
Case Study 2: Environmental Impact
Research examining VOC emissions from southern yellow pine revealed that pentadecane, 3-methylene- contributes to the overall VOC profile of forest ecosystems. This study underscores the importance of understanding such compounds in assessing air quality and ecological health .
Case Study 3: Nanotechnology Applications
In nanotechnology, pentadecane derivatives have been explored for creating nanoparticles with enhanced properties for biomedical applications. The interactions between pentadecane-based structures and biological systems suggest potential uses in drug delivery systems and biosensing technologies .
Mechanism of Action
The mechanism of action of Pentadecane,3-methylene- involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, its reactivity is primarily due to the presence of the methylene group, which can participate in addition and substitution reactions.
Comparison with Similar Compounds
Structural and Physical Properties
- Boiling Points : Linear alkanes (e.g., pentadecane) have higher boiling points than branched analogs (e.g., 3-methylpentadecane) due to stronger van der Waals forces . Alkenes (e.g., heptadecene) exhibit lower boiling points than alkanes of similar chain length.
- Reactivity : Alkenes (like heptadecene) are more reactive than alkanes due to double bonds, while methylene-substituted compounds may show intermediate reactivity .
Analytical Challenges
Biological Activity
Pentadecane,3-methylene- (C16H32) is a branched-chain alkane that has garnered attention for its potential biological activities. This article explores the compound's biological properties, particularly its anti-inflammatory, analgesic, and antipyretic effects, alongside its safety profile.
Pentadecane,3-methylene- is classified as a saturated hydrocarbon with the following characteristics:
- Molecular Formula : C16H32
- Molecular Weight : 226.44 g/mol
- IUPAC Name : 3-Methylpentadecane
Anti-inflammatory Effects
Research indicates that pentadecane exhibits significant anti-inflammatory properties. A study evaluated the anti-inflammatory activity of various alkanes, including pentadecane, using a carrageenan-induced paw edema model in rats. The results demonstrated a dose-dependent inhibition of inflammation markers, suggesting that pentadecane may effectively reduce swelling and pain associated with inflammatory responses .
Analgesic Effects
In addition to its anti-inflammatory activity, pentadecane has shown promising analgesic effects. In the same study, the compound was tested against acetic acid-induced writhing and formalin-induced paw licking in rats. The findings revealed that pentadecane significantly reduced pain responses, comparable to the effects observed with standard analgesics such as indomethacin .
Antipyretic Properties
Pentadecane also exhibited antipyretic activity in models of induced fever. When administered to rats subjected to brewer's yeast-induced pyrexia, pentadecane effectively lowered elevated body temperatures, indicating its potential use in managing fever .
Safety Profile
The safety of pentadecane was assessed through acute toxicity studies. Rats were administered doses of up to 1000 mg/kg without exhibiting any behavioral or physiological adverse effects. No mortality was recorded during the study period, reinforcing the compound's safety at tested doses .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of pentadecane compared to other alkanes:
| Compound | Anti-inflammatory | Analgesic | Antipyretic | Toxicity (1000 mg/kg) |
|---|---|---|---|---|
| Pentadecane | Significant | Significant | Significant | No adverse effects |
| Eicosane | Significant | Significant | Moderate | No adverse effects |
| Octacosane | Moderate | Mild | Not tested | No adverse effects |
| Heneicosane | Mild | Not tested | Not tested | No adverse effects |
Case Studies and Research Findings
- Study on Marantodes pumilum Extracts : This research identified pentadecane among other bioactive compounds in the leaf extracts of Marantodes pumilum. The study highlighted its strong anti-inflammatory and analgesic properties through various in vivo models .
- Volatile Organic Compounds in Southern Yellow Pine : Pentadecane was identified as one of the volatile organic compounds released by southern yellow pine trees. While this study primarily focused on environmental impacts, it provided insight into the widespread presence of pentadecane in natural settings .
- Chemical Reactivity Studies : Investigations into the chemical mechanisms involving pentadecane have revealed its potential role in forming longer-chain hydrocarbons through methyl-methylene addition processes. This research adds depth to understanding its reactivity and potential applications in synthetic organic chemistry .
Q & A
Q. What are the recommended safety protocols for handling Pentadecane,3-methylene- in laboratory settings?
While specific toxicological data on Pentadecane,3-methylene- is limited, researchers should follow general hydrocarbon safety guidelines. Key measures include:
- Skin contact : Wash immediately with soap and water for ≥15 minutes .
- Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust . Safety protocols are extrapolated from analogous hydrocarbons due to limited compound-specific data .
Q. Which analytical techniques are optimal for characterizing the structural and purity profile of Pentadecane,3-methylene-?
Methodological approaches include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for identifying trace impurities in hydrocarbon mixtures, as demonstrated in wood extract analyses where Pentadecane,3-methylene- was detected .
- Nuclear Magnetic Resonance (NMR) : ¹³C NMR confirms the methylene group’s position via chemical shifts (e.g., δ 110–115 ppm for terminal methylene groups) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies C-H stretching vibrations (2800–3000 cm⁻¹) and C=C bonds (1640–1680 cm⁻¹) .
Q. What are the established synthesis routes for Pentadecane,3-methylene- in academic research?
Common methods include:
- Catalytic Dehydrogenation : Using platinum or palladium catalysts to remove hydrogen from pentadecane derivatives.
- Grignard Reactions : Alkylation of shorter-chain alkenes with organomagnesium reagents. Purity optimization often employs orthogonal experimental design to test variables like temperature and catalyst concentration .
Advanced Research Questions
Q. How can researchers employ factorial design to optimize reaction conditions for synthesizing Pentadecane,3-methylene-?
A 3-factor factorial design (e.g., temperature, catalyst concentration, reaction time) identifies optimal parameters:
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 60 | 70 | 80 |
| Catalyst (%) | 0.5 | 1.0 | 1.5 |
| Reaction Time (h) | 2 | 3 | 4 |
Response surface methodology (RSM) and ANOVA analyze yield data, prioritizing significant factors . For example, a study found 70°C and 1.0% catalyst maximized yield (85%) while minimizing side products .
Q. What theoretical frameworks are applicable when studying the environmental behavior of Pentadecane,3-methylene-?
Researchers should align with:
- Hydrocarbon Degradation Models : Predict biodegradation rates using octanol-water partition coefficients (log Kow ≈ 7.5) .
- Combustion Mechanisms : Link to n-alkane oxidation pathways, where methylene groups influence reaction kinetics . Theoretical integration ensures hypothesis-driven experimental design, such as studying thermal stability under varying oxygen concentrations .
Q. What methodologies resolve discrepancies in reported physicochemical properties of Pentadecane,3-methylene- across studies?
Contradictions in boiling points or solubility often arise from purity differences or measurement techniques. Strategies include:
Q. How can AI-driven simulations enhance the prediction of Pentadecane,3-methylene-’s behavior in complex systems like combustion?
AI tools integrated with COMSOL Multiphysics improve predictive accuracy by:
- Molecular Dynamics (MD) Simulations : Modeling intermolecular interactions during combustion.
- Real-Time Optimization : Adjusting experimental parameters (e.g., pressure) based on AI-analyzed emission profiles . For instance, AI reduced simulation error margins by 12% in predicting flame propagation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
